molecular formula C10H24F2N4 B045103 6,6-Difluorospermine CAS No. 111397-41-2

6,6-Difluorospermine

Cat. No. B045103
M. Wt: 238.32 g/mol
InChI Key: YJYKTXUYOGVQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluorospermine is a synthetic polyamine that has gained significant attention in scientific research due to its unique properties. Polyamines are organic compounds that are essential for cell growth, proliferation, and differentiation. 6,6-Difluorospermine is a modified version of spermine, which is a naturally occurring polyamine in the human body.

Mechanism Of Action

The mechanism of action of 6,6-Difluorospermine involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. It can induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. It can also regulate the expression of genes involved in inflammation and cell proliferation. Furthermore, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.

Biochemical And Physiological Effects

6,6-Difluorospermine has been shown to have several biochemical and physiological effects. It can alter cellular polyamine levels, leading to changes in cell growth and proliferation. It can also induce oxidative stress and DNA damage, leading to cell death. Additionally, 6,6-Difluorospermine can modulate the activity of enzymes involved in polyamine metabolism, leading to alterations in cellular polyamine levels.

Advantages And Limitations For Lab Experiments

The advantages of using 6,6-Difluorospermine in lab experiments include its ability to selectively target cancer cells, its anti-inflammatory and neuroprotective properties, and its ability to modulate cellular polyamine levels. However, there are also limitations to using 6,6-Difluorospermine in lab experiments. It is a synthetic compound and may not accurately represent the effects of natural polyamines in the body. Additionally, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 6,6-Difluorospermine. One potential application is in the treatment of cancer, where it can be used as a chemotherapeutic agent. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is also needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods. Overall, 6,6-Difluorospermine has promising potential in various scientific research fields and warrants further investigation.

Scientific Research Applications

6,6-Difluorospermine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6,6-Difluorospermine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has neuroprotective effects and can prevent neuronal cell death.

properties

CAS RN

111397-41-2

Product Name

6,6-Difluorospermine

Molecular Formula

C10H24F2N4

Molecular Weight

238.32 g/mol

IUPAC Name

N,N'-bis(3-aminopropyl)-2,2-difluorobutane-1,4-diamine

InChI

InChI=1S/C10H24F2N4/c11-10(12,9-16-7-2-5-14)3-8-15-6-1-4-13/h15-16H,1-9,13-14H2

InChI Key

YJYKTXUYOGVQAF-UHFFFAOYSA-N

SMILES

C(CN)CNCCC(CNCCCN)(F)F

Canonical SMILES

C(CN)CNCCC(CNCCCN)(F)F

Other CAS RN

111397-41-2

synonyms

6,6-difluorospermine

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane (2.7 g, 4.36 mM) and 47% aqueous HBr are refluxed (bath temperature: 110° C.) for 17 hours. After cooling to room temperature, the solution is carefully extracted with ether (three times) and finally with chloroform. Evaporation of the aqueous phase, followed by stripping with isopropanol (twice) and ethanol (twice) produces a solid residue which is digested with acetone, collected, and washed with acetone (three times), ethanol (three times) and finally with ether: white crystals, 1.8 g (74%). This material is recrystallized by dissolving in hot (80° C.) aqueous ethanol (100 mL, H2O: ethanol 1:9), filtering through paper, and adding additional ethanol (10-20 mL) to yield the desired 6,6-difluoro-1,12-diamino-4,9-diaza-dodecane as the tetrahydrobromide salt: white crystals 1.2 g, (49%).
Name
1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane
Quantity
2.7 g
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reactant
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